2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one
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Overview
Description
2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is an organic compound that belongs to the class of oxadiazines This compound is characterized by the presence of a hydroxyphenyl group and an oxadiazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzohydrazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxadiazinone ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the oxadiazinone ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in various sensing applications.
2-(2-Hydroxyphenyl)oxazole: Exhibits excited-state intramolecular proton transfer (ESIPT) and is used in photophysical studies.
2-(2-Hydroxyphenyl)benzoxazole: Similar to oxazole but with a benzene ring, used in optical applications.
Uniqueness
2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is unique due to its oxadiazinone ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(2-Hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazin-5-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Chemical Formula : C14H13N3O3
- Molecular Weight : 239.23 g/mol
- CAS Number : 1218-69-5
- Structure : The oxadiazin ring contributes to its biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves the reaction of salicylic acid derivatives with hydrazine and other reagents under controlled conditions. The process yields a compound that can be further purified through crystallization techniques.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazines exhibit significant antimicrobial properties. For instance:
- Inhibition of Pathogens : Compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazine derivatives demonstrated antimicrobial activity with minimum inhibitory concentrations (MIC) in the micromolar range against Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Several studies have explored the anticancer potential of oxadiazine derivatives:
- Cell Line Studies : Compounds derived from the oxadiazine framework have been tested on human cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer). Results indicated moderate to good inhibitory activities against these cell lines at concentrations ranging from 10 µM to 100 µM .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Monoamine Oxidase (MAO) Inhibition : Preliminary assays showed that some oxadiazine derivatives possess moderate inhibitory activity against MAO, which is crucial for the metabolism of neurotransmitters and is a target for antidepressant therapies .
Case Study 1: Antimicrobial Efficacy
A series of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro analogues were tested for their efficacy against human adenovirus (HAdV). Among these compounds, those with structural similarities to this compound exhibited high selectivity indexes and low cytotoxicity .
Case Study 2: Antitumor Activity
In a study assessing new nitrogen-containing heterocycles including oxadiazines, compounds were synthesized and screened for anticancer activity. The results demonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity .
Research Findings Summary Table
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-4H-1,3,4-oxadiazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-7-4-2-1-3-6(7)9-11-10-8(13)5-14-9/h1-4,12H,5H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVZQZDBOKWVLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN=C(O1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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